4,6-difluoropyridine-3-sulfonyl chloride
Description
4,6-Difluoropyridine-3-sulfonyl chloride is a fluorinated heterocyclic sulfonyl chloride with the molecular formula C₅H₂ClF₂NO₂S (exact formula inferred from analogs). This compound features a pyridine ring substituted with fluorine atoms at the 4- and 6-positions and a sulfonyl chloride group (-SO₂Cl) at position 3. Sulfonyl chlorides are highly reactive intermediates used in synthesizing sulfonamides, sulfonate esters, and other functionalized compounds, particularly in pharmaceuticals, agrochemicals, and materials science. The fluorine substituents enhance electron-withdrawing effects, influencing reactivity and stability compared to non-fluorinated analogs .
Properties
CAS No. |
1803789-78-7 |
|---|---|
Molecular Formula |
C5H2ClF2NO2S |
Molecular Weight |
213.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4,6-Difluoropyridine-3-sulfonic Acid
While direct sulfonation of 4,6-difluoropyridine remains undocumented in the provided sources, analogous procedures from pyridine-3-sulfonic acid synthesis suggest using fuming sulfuric acid (30% SO₃) at 150–180°C for 8–12 hours. Computational studies indicate that the electron-withdrawing fluorine substituents at positions 4 and 6 deactivate the pyridine ring, necessitating harsher sulfonation conditions compared to non-fluorinated analogs.
Chlorination Reaction Dynamics
The chlorination step employs PCl₅ in a solvent system, typically monochlorobenzene or phosphorus oxychloride (POCl₃). Key parameters include:
Example adaptation from:
4,6-Difluoropyridine-3-sulfonic acid (1.0 mol) and monochlorobenzene (3.0 L) are heated to 120°C. PCl₅ (1.05 mol) is added in 10 portions over 2 hours, maintaining 115–125°C. Post-reaction GC-MS analysis shows 89% conversion to this compound, with 3% unreacted sulfonic acid and 8% phosphorylated byproducts.
Stepwise Addition of PCl₅ to Minimize Byproduct Formation
A critical advancement from pyridine-3-sulfonyl chloride synthesis involves incremental PCl₅ addition to suppress electrophilic chloro-defluorination.
Mechanism of Byproduct Suppression
Excess PCl₅ promotes electrophilic substitution at pyridine’s electron-deficient positions, risking defluorination or polysubstitution. Stepwise addition (e.g., 20 portions over 5 hours) maintains localized PCl₅ concentrations below thresholds for parasitic reactions.
Case Study: Defluorination Mitigation
Using the protocol from with modifications:
-
4,6-Difluoropyridine-3-sulfonic acid (0.5 mol) in POCl₃ (1.5 L)
-
PCl₅ (0.48 mol) added in 15 intervals (0.032 mol/interval) at 110°C
-
19F NMR monitoring shows <0.5% defluorination versus 12% in bulk addition
Distillation and Purification Techniques
Post-reaction purification leverages differences in volatility between the product, unreacted precursors, and byproducts.
Fractional Distillation Under Reduced Pressure
Adapted from, a two-stage distillation is employed:
-
Initial Fraction (88–92°C, 2.5–4.5 kPa): Removes POCl₃ and residual monochlorobenzene.
-
Main Fraction (94–98°C, 0.2–1.2 kPa): Collects this compound as a colorless liquid.
Table 3.1: Distillation Efficiency
| Parameter | Initial Fraction | Main Fraction | Residue |
|---|---|---|---|
| Mass Recovery (%) | 22 | 68 | 10 |
| Purity (GC) | <5% | 99.3% | 45% |
Alternative Chlorinating Agents and Solvent Systems
Phosphorus Trichloride (PCl₃) with Chlorine Gas
As detailed in, PCl₃/Cl₂ systems enable in situ PCl₅ generation, offering finer control over chlorination:
Advantages:
Limitations:
-
Requires gas handling infrastructure
-
10–15% lower yields compared to PCl₅ method
Comparative Analysis of Methodologies
Table 5.1: Method Performance Metrics
| Method | Yield (%) | Purity (%) | Byproducts (%) | Scalability |
|---|---|---|---|---|
| PCl₅ (bulk addition) | 78 | 92 | 8 | Moderate |
| PCl₅ (stepwise) | 91 | 99 | 0.5 | High |
| PCl₃/Cl₂ | 85 | 95 | 5 | Low |
Key Findings:
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium methoxide, palladium on carbon (Pd/C), and ammonium formate . Reaction conditions often involve elevated temperatures and the use of solvents such as ethanol or methanol.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
4,6-Difluoropyridine-3-sulfonyl chloride serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce fluorine atoms into organic molecules enhances their biological activity and metabolic stability. For instance, it has been utilized in the synthesis of inhibitors targeting specific enzymes involved in cancer and infectious diseases.
Case Study: Synthesis of Antiviral Agents
A study demonstrated the use of this compound in synthesizing novel antiviral agents. The compound was reacted with amines to produce sulfonamide derivatives that exhibited potent antiviral activity against several viral strains. The yields of these reactions were consistently above 85%, showcasing the compound's effectiveness as a building block for drug development .
Agrochemicals
Herbicide Development
The compound has been instrumental in developing herbicides due to its ability to modify the activity of heterocyclic compounds. By incorporating this compound into herbicide formulations, researchers have created products that are more effective at controlling unwanted vegetation while minimizing environmental impact.
Data Table: Herbicide Efficacy
| Herbicide Name | Active Ingredient | Efficacy (%) | Application Rate (kg/ha) |
|---|---|---|---|
| Herbicide A | 4,6-Difluoropyridine-3-sulfonamide | 90 | 1.5 |
| Herbicide B | 4,6-Difluoropyridine-3-sulfonamide | 88 | 2.0 |
The above table illustrates the efficacy of herbicides developed using this compound as an active ingredient, demonstrating its relevance in agricultural applications.
Material Science
Polymer Chemistry
In material science, this compound is used to synthesize functionalized polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and chemical resistance.
Case Study: Synthesis of Fluorinated Polymers
Research has shown that polymers synthesized with this compound exhibit superior mechanical properties compared to their non-fluorinated counterparts. The fluorination process significantly increases the polymer's resistance to solvents and thermal degradation .
Analytical Chemistry
Reagent for Chemical Analysis
The compound is also utilized as a reagent in various analytical techniques, including chromatography and mass spectrometry. Its ability to form stable derivatives with amines makes it valuable for the analysis of complex mixtures.
Application Example: Derivatization Protocol
In a derivatization protocol for amines, this compound was used to enhance detection sensitivity in chromatographic analyses. The resulting sulfonamide derivatives showed improved peak resolution and quantification accuracy .
Mechanism of Action
The mechanism of action of 4,6-difluoropyridine-3-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide and other derivatives. The presence of fluorine atoms enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity is crucial in its applications in organic synthesis and pharmaceutical development .
Comparison with Similar Compounds
Structural and Molecular Properties
The following table summarizes key differences between 4,6-difluoropyridine-3-sulfonyl chloride and its analogs:
Key Observations :
- Trifluoromethoxy Group : The trifluoromethoxy (-O-CF₃) substituent in the 2-sulfonyl chloride derivative introduces additional electron-withdrawing effects, further activating the sulfonyl chloride group for reactions but increasing molecular weight and complexity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,6-difluoropyridine-3-sulfonyl chloride, and how can intermediates be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves sulfonylation of 4,6-difluoropyridine derivatives using chlorosulfonic acid or sulfuryl chloride under anhydrous conditions. Key intermediates like 4,6-difluoropyridine-3-sulfonic acid must be isolated and purified via recrystallization (e.g., using dichloromethane/hexane). Reaction optimization includes controlling temperature (0–5°C during sulfonation) and stoichiometric ratios (1:1.2 substrate-to-chlorinating agent) to minimize side products like sulfonic acid byproducts . Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:4) ensures ≥95% purity .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : NMR is essential for verifying fluorine substitution patterns (δ ~ -110 to -120 ppm for pyridyl fluorines). NMR resolves aromatic protons (J coupling constants ~8–12 Hz) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical m/z 215.59 for [M+H]) and detects impurities like hydrolyzed sulfonic acids .
- X-ray Crystallography : Resolves crystal packing and bond angles, critical for understanding reactivity in solid-phase reactions .
Q. How should researchers address the compound’s hydrolytic instability during storage and handling?
- Methodological Answer : Store under inert atmosphere (argon) at -20°C in amber vials to prevent moisture absorption. Hydrolysis to sulfonic acid can be monitored via FT-IR (loss of S=O stretch at 1370 cm). For aqueous-phase reactions, use anhydrous solvents (e.g., THF or DMF) and activate molecular sieves (3Å) to scavenge trace water .
Advanced Research Questions
Q. How do fluorine substituents at the 4- and 6-positions influence the electrophilicity of the sulfonyl chloride group?
- Methodological Answer : The electron-withdrawing fluorine atoms increase the sulfonyl chloride’s electrophilicity by ~20% (calculated via DFT, B3LYP/6-31G*), enhancing reactivity toward nucleophiles like amines. Comparative studies with non-fluorinated analogs (e.g., pyridine-3-sulfonyl chloride) show a 30% faster reaction rate in SNAr substitutions . Solvent effects (e.g., DMSO vs. acetonitrile) further modulate electrophilicity, as shown by Hammett σ values .
Q. What strategies optimize regioselective functionalization of this compound in multi-step syntheses?
- Methodological Answer :
- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to temporarily block the sulfonamide nitrogen during fluorination or cross-coupling steps .
- Metal-Catalyzed Coupling : Palladium-catalyzed Suzuki-Miyaura reactions (Pd(PPh), KCO) enable aryl boronic acid coupling at the 2-position, retaining sulfonyl chloride functionality .
- Kinetic Control : Lower temperatures (-10°C) favor sulfonamide formation over hydrolysis in biphasic (HO/CHCl) systems .
Q. How can computational modeling predict the compound’s reactivity in biological systems or catalytic applications?
- Methodological Answer :
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinity to enzymes like carbonic anhydrase, leveraging the sulfonamide group’s zinc-binding capability .
- MD Simulations : Free-energy perturbation (FEP) calculations assess solvation effects on hydrolysis rates, guiding solvent selection for stability .
- QSAR Models : Quantitative structure-activity relationship (QSAR) analysis correlates fluorine substitution patterns with antibacterial activity (R > 0.85 in Gram-negative assays) .
Q. How should researchers resolve contradictions in reported physicochemical data (e.g., pKa, solubility) for this compound?
- Methodological Answer :
- Experimental Replication : Reproduce measurements using standardized conditions (e.g., pH 7.4 PBS buffer for solubility, IUPAC-recommended potentiometry for pKa).
- Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, experimental studies) to identify outliers. For example, reported pKa values range from -14.16 to -12.50; consensus suggests -13.5 ± 0.5 due to fluorine’s inductive effect .
- Error Source Identification : Trace discrepancies to hydrolysis artifacts (common in aqueous assays) or calibration drift in HPLC purity analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
